2-Hydrazinyl-6-methylpyridine

Description

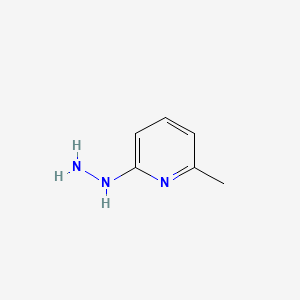

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-2-4-6(8-5)9-7/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVGWJKUYXVTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544536 | |

| Record name | 2-Hydrazinyl-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5315-24-2 | |

| Record name | 2-Hydrazinyl-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis of 2-Hydrazinyl-6-methylpyridine

This document provides an in-depth technical guide for the synthesis of 2-hydrazinyl-6-methylpyridine, a pivotal building block in medicinal chemistry and materials science. The primary focus is the conversion of 2-chloro-6-methylpyridine via nucleophilic aromatic substitution (SNAr) with hydrazine hydrate. This guide is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, practical field insights, and rigorous safety protocols.

Strategic Overview: The SNAr Approach

The synthesis of 2-hydrazinyl-6-methylpyridine from its chloro-precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, while aromatic, possesses an inherent electronic characteristic that makes it amenable to such transformations. The ring nitrogen atom acts as a potent electron-withdrawing group, reducing the electron density at the C2 (α) and C4 (γ) positions. This polarization renders the C2 carbon susceptible to attack by a strong nucleophile like hydrazine.

The reaction proceeds via a two-step addition-elimination mechanism. Initially, the hydrazine molecule attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. In the subsequent, typically rapid, elimination step, the chloride ion is expelled as the leaving group, and the aromaticity of the pyridine ring is restored, yielding the final product. The presence of the methyl group at the C6 position has a minimal electronic effect on the reaction but is a key structural feature of the target molecule.

Reaction Mechanism Visualization

Critical Safety Mandate: Handling Hydrazine Hydrate

Hydrazine and its hydrate are highly toxic, corrosive, suspected carcinogens, and potentially explosive.[1][2][3] Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls : All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]

-

Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.

-

Handling and Storage : Store hydrazine hydrate in a cool, well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents and metals.[1][4] Keep containers tightly sealed, preferably under an inert atmosphere (e.g., nitrogen).[1]

-

Spill and Waste Management : Have a spill kit ready containing an inert absorbent material (e.g., sand, vermiculite).[4] Do not allow waste to enter drains.[1][2] All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal by trained professionals.[3][5]

-

First Aid :

-

Inhalation : Immediately move the person to fresh air and seek urgent medical attention.[2]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][4]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

-

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis. Researchers should perform their own risk assessment and optimization based on their laboratory conditions.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-chloro-6-methylpyridine | C₆H₆ClN | 127.57 | 18368-63-3 | Starting material. Ensure high purity. |

| Hydrazine Hydrate (~80%) | N₂H₄·H₂O | 50.06 | 7803-57-8 | Corrosive, toxic. Use a significant molar excess. |

| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Anhydrous grade recommended. Acts as the reaction solvent. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Used for recrystallization. |

| Celite®/Diatomaceous Earth | - | 61790-53-2 | Optional, for filtration of fine precipitates. |

Experimental Workflow

Step-by-Step Methodology

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylpyridine (5.0 g, 39.2 mmol).

-

Solvent Addition : Add 100 mL of methanol to the flask and stir until the starting material is fully dissolved.

-

Nucleophile Addition : While stirring at room temperature, carefully add 80% hydrazine hydrate (12.3 g, 196 mmol, 5.0 equivalents) to the solution. Note: A slight exotherm may be observed.

-

Reaction : Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed under reflux for 24 to 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Remove the methanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Purification : To the resulting residue, add a minimum amount of hot methanol to dissolve the solid. While the solution is still hot, add deionized water dropwise until a persistent cloudiness appears. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

-

Isolation : Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold water. Dry the product under vacuum to a constant weight.

Product Characterization

The identity and purity of the synthesized 2-hydrazinyl-6-methylpyridine should be confirmed using standard analytical techniques.

| Analysis Method | Expected Results |

| Appearance | White to off-white crystalline solid. |

| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed assignments. Expect signals for the methyl group, three distinct pyridine ring protons, and exchangeable hydrazine protons.[6][7] |

| ¹³C NMR (100 MHz, CDCl₃) | Expect 5 distinct aromatic carbon signals and 1 aliphatic carbon signal for the methyl group. |

| Mass Spectrometry (ESI+) | Molecular Formula: C₆H₉N₃.[8] Monoisotopic Mass: 123.08.[8] Expected [M+H]⁺: m/z 124.09. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands (approx. 3200-3400 cm⁻¹), C=N and C=C stretching bands for the pyridine ring (approx. 1500-1600 cm⁻¹). |

Table 2: Predicted ¹H NMR Spectral Data

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Assignments are based on analogous structures.[6][7][9]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| -CH₃ | ~2.40 | singlet (s) | - | Typical chemical shift for a methyl group on a pyridine ring. |

| H-3 / H-5 | ~6.50 - 6.70 | doublet (d) | ~7-8 Hz | The two protons ortho to the unsubstituted positions will appear as doublets. |

| H-4 | ~7.30 - 7.50 | triplet (t) | ~7-8 Hz | The proton at the 4-position will be split by the adjacent H-3 and H-5 protons. |

| -NH₂ | ~3.80 | broad s | - | These protons are exchangeable with D₂O and their signal may be broad. |

| -NH | ~6.00 | broad s | - | This proton is also exchangeable with D₂O. Its chemical shift can be highly variable. |

Conclusion

The synthesis of 2-hydrazinyl-6-methylpyridine from 2-chloro-6-methylpyridine is a robust and scalable process dominated by the principles of nucleophilic aromatic substitution. The key to a successful and safe synthesis lies in the careful management of reaction conditions and, most importantly, the stringent handling of hydrazine hydrate. By following the detailed protocols and safety mandates outlined in this guide, researchers can confidently produce this valuable chemical intermediate for further application in their scientific endeavors.

References

-

Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]

-

Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. [Link]

-

Walsh, D. A., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 18(7), 7545-7560. [Link]

- Google Patents. (2017).

-

PubChem. (n.d.). 2-hydrazinyl-6-methylpyridine. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. nexchem.co.uk [nexchem.co.uk]

- 6. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 8. PubChemLite - 2-hydrazinyl-6-methylpyridine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 9. 2-Hydroxy-6-methylpyridine(3279-76-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-6-methylpyridine

Introduction

2-Hydrazinyl-6-methylpyridine is a heterocyclic organic compound of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine ring substituted with a hydrazinyl and a methyl group, confers a range of chemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The hydrazinyl moiety is a versatile functional group, acting as a potent nucleophile and a precursor for the formation of various heterocyclic systems, such as pyrazoles and triazoles, which are also prevalent in many therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydrazinyl-6-methylpyridine. Understanding these characteristics is paramount for its effective utilization in drug design, synthesis, and formulation. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of known properties and detailed experimental protocols for their determination, ensuring a foundation of scientific integrity and practical applicability.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. These parameters govern its behavior in both chemical and biological systems.

Structure:

Caption: 2D structure of 2-Hydrazinyl-6-methylpyridine.

Table 1: Core Physicochemical Properties of 2-Hydrazinyl-6-methylpyridine

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 80-85 °C at 0.5 Torr | [2] |

| pKa (Predicted) | 9.73 ± 0.70 | [2] |

| LogP (Predicted) | 0.67562 | [1] |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

| Appearance | Off-white to yellow solid | [2] |

Synthesis

A common synthetic route to 2-Hydrazinyl-6-methylpyridine involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine. A general procedure is outlined below, based on the reaction of 2-chloro-6-methylpyridine with hydrazine hydrate.[2]

Experimental Protocol: Synthesis of 2-Hydrazinyl-6-methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-6-methylpyridine (1.0 eq) with an excess of hydrazine hydrate (10.0 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 119 °C) and maintain for 36-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess hydrazine hydrate under reduced pressure.

-

Dilute the residue with deionized water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to afford 2-Hydrazinyl-6-methylpyridine as a solid.[2]

Caption: General workflow for the synthesis of 2-Hydrazinyl-6-methylpyridine.

Solubility

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[5]

-

Preparation: Add an excess amount of 2-Hydrazinyl-6-methylpyridine to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a definitive, assigned experimental spectrum for 2-Hydrazinyl-6-methylpyridine is not published, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.3-7.4 (t, 1H): Pyridine ring proton at position 4.

-

δ 6.4-6.6 (d, 1H): Pyridine ring proton at position 5.

-

δ 6.3-6.5 (d, 1H): Pyridine ring proton at position 3.

-

δ 7.2-7.3 (s, 1H): -NH proton.

-

δ 4.0-4.1 (s, 2H): -NH₂ protons.

-

δ 2.2-2.3 (s, 3H): -CH₃ protons.

Note: The chemical shifts of the -NH and -NH₂ protons are highly dependent on solvent and concentration and may exchange with residual water in the solvent.

Experimental Protocol: NMR Spectral Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-Hydrazinyl-6-methylpyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 30° pulse, 2-5 second relaxation delay, 1024-4096 scans.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

3300-3500 cm⁻¹: N-H stretching vibrations of the hydrazinyl group.[6]

-

3000-3100 cm⁻¹: Aromatic C-H stretching vibrations of the pyridine ring.[7]

-

2850-2960 cm⁻¹: Aliphatic C-H stretching vibrations of the methyl group.[7]

-

1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

1450-1500 cm⁻¹: N-H bending vibrations.

Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 2-Hydrazinyl-6-methylpyridine onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. For hydrazine-containing compounds, derivatization is often employed for quantification.[8]

Expected UV-Vis Absorption:

2-Hydrazinyl-6-methylpyridine is expected to exhibit absorption maxima in the UV region, likely with multiple bands corresponding to π-π* transitions within the pyridine ring. A study on a similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, showed absorption maxima around 238, 280, and 350 nm in various solvents.[7]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of 2-Hydrazinyl-6-methylpyridine in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Spectrum Acquisition: Record the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer, with the pure solvent as a blank.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Caption: Workflow for the spectroscopic characterization of 2-Hydrazinyl-6-methylpyridine.

Stability

The chemical stability of a drug candidate is a critical factor for its development. While specific stability studies for 2-Hydrazinyl-6-methylpyridine are not extensively reported, its structure suggests potential liabilities. Hydrazines can be susceptible to oxidation. The stability of this compound should be evaluated under various conditions, including different pH values, temperatures, and in the presence of light and oxidizing agents.

Experimental Protocol: Preliminary Stability Assessment

-

Solution Preparation: Prepare solutions of 2-Hydrazinyl-6-methylpyridine in various buffers (e.g., pH 2, 7.4, 9) and solvents.

-

Stress Conditions: Store the solutions under different conditions:

-

Elevated temperature (e.g., 40 °C, 60 °C).

-

Exposure to light (photostability).

-

In the presence of an oxidizing agent (e.g., H₂O₂).

-

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

Conclusion

2-Hydrazinyl-6-methylpyridine is a compound with significant potential in the synthesis of novel chemical entities for drug discovery. This guide has provided a comprehensive overview of its key physicochemical properties, including its molecular structure, synthesis, solubility, and spectroscopic characteristics. While some of the presented data is based on predictions and analysis of analogous structures due to a lack of extensive experimental reports for this specific molecule, the detailed experimental protocols provided herein offer a clear and scientifically sound pathway for researchers to determine these properties with high confidence. A thorough understanding and experimental validation of these physicochemical parameters are essential for unlocking the full potential of 2-Hydrazinyl-6-methylpyridine in the development of new therapeutics.

References

-

Mettler Toledo. Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. [Link]

-

Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. [Link]

-

PubMed Central. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

2-Hydrazinyl-6-methylpyridine CAS number and molecular weight

An In-Depth Technical Guide to 2-Hydrazinyl-6-methylpyridine: A Key Building Block for Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydrazinyl-6-methylpyridine, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its proven potential as a scaffold in the discovery of novel therapeutic agents. This document is structured to provide not just data, but actionable insights grounded in established chemical principles and field-proven applications.

Core Compound Identification and Properties

2-Hydrazinyl-6-methylpyridine is a bifunctional molecule featuring a nucleophilic hydrazine group and a pyridine ring, a privileged scaffold in medicinal chemistry.[1][2][3][4] This combination makes it a versatile precursor for constructing a wide array of more complex heterocyclic systems.

| Identifier | Value |

| Chemical Name | 2-Hydrazinyl-6-methylpyridine |

| Synonyms | (6-methylpyridin-2-yl)hydrazine; 2-Methyl-6-hydrazinopyridine |

| CAS Number | 5315-24-2 |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Canonical SMILES | CC1=NC(=CC=C1)NN |

| InChIKey | RDVGWJKUYXVTSO-UHFFFAOYSA-N |

Table 1: Core Identifiers for 2-Hydrazinyl-6-methylpyridine.

Quantitative physicochemical data is crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Significance in Research & Development |

| Appearance | Off-white to yellow solid | Provides a preliminary check for material purity. |

| Melting Point | 54-56 °C | Useful for purity assessment and setting drying temperature limits. |

| Boiling Point | 80-85 °C @ 0.5 Torr | Indicates the compound can be purified by vacuum distillation. |

| Predicted XLogP3 | 0.8 | Suggests moderate lipophilicity, a key parameter in drug design for cell membrane permeability.[5] |

| Predicted Mass Spec | [M+H]⁺: 124.08693 m/z | Essential data for reaction monitoring and product confirmation via LC-MS.[5] |

Table 2: Key Physicochemical Properties.

Synthesis Protocol and Mechanistic Considerations

The most direct and industrially relevant synthesis of 2-Hydrazinyl-6-methylpyridine involves the nucleophilic aromatic substitution (SNAr) of a corresponding halopyridine. The 2-chloro derivative is a common and cost-effective starting material.

Caption: General workflow for the synthesis of 2-Hydrazinyl-6-methylpyridine.

Detailed Experimental Protocol: Synthesis from 2-Chloro-6-methylpyridine

This protocol is based on established methods for hydrazinolysis of chloropyridines.[6] The core of this reaction is the displacement of the chloride, which is activated by the ring nitrogen, by the highly nucleophilic hydrazine.

Materials:

-

2-Chloro-6-methylpyridine

-

Hydrazine hydrate (80% solution in water or anhydrous)

-

Solvent (e.g., ethanol or water, can also be run neat)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-methylpyridine (1.0 eq) with an excess of hydrazine hydrate (5-10 eq). The large excess of hydrazine serves as both the nucleophile and the reaction solvent, driving the reaction to completion.

-

Heating: Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for 12-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Solvent Removal: After cooling to room temperature, remove the excess hydrazine hydrate under reduced pressure using a rotary evaporator. Causality: This step is critical to simplify the subsequent extraction process.

-

Workup - Extraction: Dilute the resulting residue with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether or ethanol/water) or by vacuum distillation to afford the pure 2-Hydrazinyl-6-methylpyridine.

Reactivity and Applications in Drug Discovery

The synthetic value of 2-Hydrazinyl-6-methylpyridine lies in the versatile reactivity of its hydrazine moiety. This group is a powerful nucleophile and a precursor for forming stable nitrogen-nitrogen bonds, which are key components of many bioactive heterocyclic scaffolds.[7]

Caption: Reactivity of 2-Hydrazinyl-6-methylpyridine leading to common bioactive heterocycles.

Key Synthetic Transformations:

-

Formation of Pyrazoles: The Knorr pyrazole synthesis and related cyclocondensation reactions with 1,3-dicarbonyl compounds (e.g., β-ketoesters) are cornerstone reactions. The resulting pyrazole ring, attached to the 6-methylpyridine scaffold, is a common motif in kinase inhibitors and other targeted therapies.[8]

-

Synthesis of Hydrazones: Condensation with aldehydes and ketones readily forms hydrazones. This linkage is not just a simple derivative; hydrazones themselves are a class of bioactive molecules and serve as key intermediates for synthesizing further heterocyclic systems like thiazoles.[9][10] The combination of a pyridine ring, a thiazole, and a hydrazone linker has been explored for developing novel antimycobacterial agents.[9]

-

Construction of Fused Ring Systems: The hydrazine group facilitates the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines, which are structurally similar to purines and have been developed as anticancer and antidiabetic agents.[11] This is achieved by reacting 2-Hydrazinyl-6-methylpyridine with appropriate reagents to first form an intermediate which then undergoes intramolecular cyclization.

The presence of the pyridine ring is not passive. Its nitrogen atom influences the molecule's basicity, solubility, and, most importantly, its ability to form hydrogen bonds with biological targets like enzymes and receptors, enhancing pharmacokinetic properties.[3]

Safety and Handling

As a research chemical, 2-Hydrazinyl-6-methylpyridine should be handled with appropriate care, following standard laboratory safety protocols. While a specific, comprehensive toxicology profile is not widely published, data from structurally related compounds like 2-hydrazinopyridine and other pyridine derivatives provide a basis for a cautious approach.[12]

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust.

-

Health Hazards: Based on related compounds, potential hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[14]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

2-Hydrazinyl-6-methylpyridine is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its dual functionality allows for the straightforward synthesis of pyrazoles, hydrazones, and fused heterocyclic systems that are central to many drug discovery programs. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the pyridine scaffold in developing next-generation therapeutics.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Hydroxy-6-Methylpyridine, 97%. Retrieved from [Link]

-

Alfa Aesar. (2025). SAFETY DATA SHEET - 2-Amino-6-methylpyridine. Retrieved from [Link]

-

Maksić, Z., et al. (2025). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydrazinyl-6-methylpyridine (C6H9N3). Retrieved from [Link]

-

Makhaeva, G. F., et al. (2020). Synthesis of Biologically Active 6-(Tolylhydrazinylidene)Pyrazolo[1,5-a]Pyrimidinones. Chemistry of Heterocyclic Compounds, 56(2), 199–207. Retrieved from [Link]

-

Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6449. Retrieved from [Link]

-

Abdel-Gawad, H., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4789. Retrieved from [Link]

-

El-Gazzar, A. A., et al. (2009). Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. Journal of the Chinese Chemical Society, 56(3), 629-637. Retrieved from [Link]

- Google Patents. (2019). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

ResearchGate. (n.d.). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Retrieved from [Link]

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazino-1-methylpyridine. Retrieved from [Link]

-

Kumar, A., et al. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Scientific Reports, 12(1), 10534. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of some natural bioactive pyrimidines. Retrieved from [Link]

-

Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 19(11), 17390-17406. Retrieved from [Link]

-

Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

-

Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4223-4254. Retrieved from [Link]

-

Kumar, P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 904-924. Retrieved from [Link]

-

Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. Retrieved from [Link]

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-hydrazinyl-6-methylpyridine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Hydrazinyl-6-methylpyridine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-hydrazinyl-6-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific heterocyclic compound. We will explore predicted spectral data based on established principles of substituent effects on the pyridine nucleus, outline a robust experimental protocol for data acquisition, and provide insights into the interpretation of the resulting spectra.

Introduction: The Structural Elucidation of a Key Building Block

2-Hydrazinyl-6-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate stems from the reactive hydrazinyl group, which can be further functionalized to create a diverse array of more complex molecules, including pyrazoles and other heterocyclic systems.[3] Accurate structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.

This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-hydrazinyl-6-methylpyridine. Due to the limited availability of public, peer-reviewed experimental spectra for this specific compound, our analysis is built upon the foundational understanding of how methyl and hydrazinyl substituents influence the electronic environment of the pyridine ring. This approach not only offers a reliable forecast of the expected spectral features but also serves as an educational tool for understanding structure-spectra correlations in substituted pyridines.[4]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-hydrazinyl-6-methylpyridine is anticipated to exhibit distinct signals for the methyl protons, the hydrazinyl protons, and the three aromatic protons on the pyridine ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the electron-donating hydrazinyl and methyl groups.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.3 - 2.5 | Singlet | - |

| NH₂ | 4.0 - 5.0 | Broad Singlet | - |

| NH | 7.0 - 8.0 | Broad Singlet | - |

| H-3 | 6.3 - 6.5 | Doublet | 7.5 - 8.5 |

| H-4 | 7.2 - 7.4 | Triplet | 7.5 - 8.5 |

| H-5 | 6.5 - 6.7 | Doublet | 7.5 - 8.5 |

Note: Predictions are based on analysis of related pyridine derivatives in a non-polar solvent like CDCl₃. Chemical shifts can vary with solvent and concentration.

Rationale for Predicted Chemical Shifts and Multiplicities

-

Methyl Protons (CH₃): The methyl group at the C-6 position is expected to appear as a sharp singlet in the upfield region (δ 2.3-2.5 ppm), characteristic of methyl groups attached to an aromatic ring.[5]

-

Hydrazinyl Protons (NH and NH₂): The protons on the hydrazinyl group are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In many cases, they may be broad and difficult to observe.

-

Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons will form an AX₂ or more complex spin system.

-

The electron-donating nature of both the hydrazinyl and methyl groups increases the electron density on the pyridine ring, causing the aromatic protons to shift upfield compared to unsubstituted pyridine (α-H: δ 8.5, β-H: δ 7.0, γ-H: δ 7.5 ppm).[6]

-

H-4: This proton is expected to be the most downfield of the aromatic protons, appearing as a triplet due to coupling with both H-3 and H-5.

-

H-3 and H-5: These protons are in ortho positions to the electron-donating substituents and are expected to be shifted significantly upfield. They will likely appear as doublets due to coupling with H-4.

-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 20 - 25 |

| C-2 | 160 - 165 |

| C-3 | 105 - 110 |

| C-4 | 135 - 140 |

| C-5 | 110 - 115 |

| C-6 | 155 - 160 |

Note: Predictions are based on analysis of related pyridine derivatives.

Rationale for Predicted Chemical Shifts

-

Methyl Carbon (CH₃): The methyl carbon will appear at a characteristic upfield chemical shift.[7]

-

Pyridine Ring Carbons:

-

C-2 and C-6: These carbons, directly attached to the nitrogen and the electron-donating substituents, will be the most downfield carbons in the aromatic region.[8]

-

C-4: The chemical shift of C-4 will be significantly influenced by the para-like relationship with the substituents.

-

C-3 and C-5: These carbons will be shifted upfield due to the ortho and para directing nature of the substituents.

-

Experimental Workflow for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 2-hydrazinyl-6-methylpyridine, a systematic approach to sample preparation and instrument setup is crucial. The following protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a good starting point for its low viscosity and ability to dissolve a wide range of organic compounds. For compounds with limited solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent is critical as it can influence the chemical shifts of labile protons.[9]

-

Sample Concentration: Weigh approximately 5-10 mg of 2-hydrazinyl-6-methylpyridine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). If not present, a small amount can be added.

Instrument Setup and Data Acquisition

The following diagram outlines the logical workflow for acquiring and processing the NMR data.

Caption: A typical workflow for NMR spectral analysis.

Recommended Acquisition Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Data Interpretation and Structural Validation

The final step is to correlate the experimental data with the known structure of 2-hydrazinyl-6-methylpyridine.

-

¹H NMR Spectrum:

-

Confirm the presence of a singlet for the methyl group.

-

Analyze the aromatic region to identify the doublet, triplet, and doublet pattern.

-

Integrate the signals to confirm the proton ratios (3H for CH₃, 1H for each aromatic proton).

-

-

¹³C NMR Spectrum:

-

Identify the six distinct carbon signals.

-

Compare the observed chemical shifts with the predicted values.

-

-

Two-Dimensional (2D) NMR: For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: Will show correlations between coupled protons (e.g., H-3 with H-4, and H-4 with H-5).

-

HSQC: Will show correlations between each proton and the carbon to which it is directly attached.[10]

-

The following diagram illustrates the key structural features and their expected NMR correlations.

Caption: Molecular structure and predicted NMR assignments.

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of 2-hydrazinyl-6-methylpyridine. By leveraging predictive analysis based on the well-understood principles of substituent effects in pyridine chemistry, researchers can anticipate the key spectral features of this important molecule. The detailed experimental protocol offers a reliable methodology for acquiring high-quality NMR data, ensuring accurate and efficient structural characterization. This comprehensive approach, combining theoretical prediction with practical guidance, is essential for advancing research and development in fields where 2-hydrazinyl-6-methylpyridine serves as a critical molecular scaffold.

References

- Benchchem.

- Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

-

Wikipedia. Pyridine. [Link]

-

RSC Publishing. 188. Infrared spectra and hydrogen bonding in pyridine derivatives. [Link]

-

SpectraBase. N-Isopropylidene-N'-(2-pyridinyl)hydrazine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. [Link]

-

Ijres.org. Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. [Link]

-

Sílice (CSIC). Synthesis and characterization of (6-[2-(pyridin-2-yl)hydrazinylidene]methylpyridin-2-yl)methanol: a supramolecular and topological study. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

PubChem. 2-Hydrazinopyridine. [Link]

-

ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. [Link]

-

Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

-

PubChemLite. 2-hydrazinyl-6-methylpyridine (C6H9N3). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

HETEROCYCLES. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. [Link]

-

PMC - NIH. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

-

Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

SpectraBase. 2,6-Dimethylpyridine - Optional[15N NMR] - Chemical Shifts. [Link]

-

PubMed. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. [Link]

-

ResearchGate. (a) ¹H NMR signals assignments of 2-(2-((6-methylpyridin-2-yl)methylene) - hydrazineyl)-4-phenylthiazole MPHT 4 and (b) Splitting of aromatic protons of MPHT 4. [Link]

-

SpectraBase. 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 2-hydrazinyl-6-methylpyridine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 2-Hydrazinyl-6-methylpyridine

An In-depth Technical Guide to the Solubility and Stability of 2-Hydrazinyl-6-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 2-Hydrazinyl-6-methylpyridine (C₆H₉N₃), a critical heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the methodologies for determining both kinetic and thermodynamic solubility in aqueous and organic media. Furthermore, a detailed framework for assessing the compound's intrinsic stability through forced degradation studies—encompassing hydrolytic, oxidative, photolytic, and thermal stress—is presented. The causality behind experimental design and potential degradation pathways are explored, emphasizing the susceptibility of the hydrazine moiety. All discussions are grounded in established analytical techniques, with a focus on developing a robust, stability-indicating HPLC-UV method for accurate quantification. This guide serves as a practical resource for anticipating and mitigating challenges related to the physicochemical properties of 2-Hydrazinyl-6-methylpyridine in a research and development setting.

Introduction

2-Hydrazinyl-6-methylpyridine is a substituted pyridine derivative that serves as a key intermediate and structural motif in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the reactive hydrazine group (-NHNH₂) attached to the pyridine core, which allows for the facile construction of more complex heterocyclic systems like pyrazoles, triazoles, and pyridazines.

The successful transition of any new chemical entity from discovery to a viable product is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability.[2] Poor aqueous solubility can severely limit bioavailability and complicate formulation, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.[2][3] Therefore, a thorough understanding and early characterization of these attributes for a key intermediate like 2-Hydrazinyl-6-methylpyridine are not merely academic exercises; they are prerequisites for efficient process development, formulation design, and regulatory compliance.

This guide is designed to provide a senior-level perspective on evaluating the solubility and stability of this compound. We will move beyond simple data reporting to explain the scientific rationale behind the experimental protocols, enabling researchers to not only replicate the methods but also to adapt them to their specific needs.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before embarking on detailed solubility or stability studies. These parameters often provide predictive insights into the compound's behavior.

| Property | Value | Source / Comment |

| Chemical Name | (6-methylpyridin-2-yl)hydrazine | IUPAC Nomenclature |

| Synonyms | 2-Hydrazinyl-6-methylpyridine, 2-Picoline-6-hydrazine | - |

| CAS Number | 5315-24-2 | [4] |

| Molecular Formula | C₆H₉N₃ | [5] |

| Molecular Weight | 123.16 g/mol | [5] |

| Appearance | Colorless to pale yellow solid/oil | [1][6] (Analog data) |

| Melting Point | 41-44 °C (for 2-Hydrazinopyridine analog) | |

| Boiling Point | 90-92 °C @ 1 mmHg (for 2-Hydrazinopyridine analog) | |

| Predicted XlogP | 0.8 | [5] |

| pKa (Predicted) | 9.72 ± 0.70 (for 2-Hydrazinopyridine analog) | [6] (Likely refers to the pyridinium ion) |

The predicted XlogP of 0.8 suggests a relatively balanced hydrophilic-lipophilic character. The basicity of the pyridine nitrogen and the hydrazine group indicates that the compound's solubility will be highly dependent on pH.[2]

Solubility Profile: A Dual Perspective

In drug discovery and development, solubility is not a single value but is assessed in two primary forms: kinetic and thermodynamic. Understanding the distinction is crucial for interpreting data correctly.

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer.[7][8] It is a high-throughput measurement that reflects the solubility of potentially metastable or amorphous forms and is useful for early-stage screening.[9]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of its most stable solid form. This "gold standard" measurement is lower than kinetic solubility and is critical for late-stage development and formulation.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, a cornerstone for biopharmaceutical and formulation assessment.

Causality: The shake-flask method is the definitive approach because it allows the system to reach a true thermodynamic equilibrium between the dissolved solute and the solid, crystalline material.[8][9] The extended incubation period (24-48 hours) ensures that any supersaturated or metastable states have resolved into the most stable, and typically least soluble, crystalline form. Centrifugation and filtration are critical steps to remove all undissolved solids before analysis.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-Hydrazinyl-6-methylpyridine (e.g., 5-10 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0 HCl buffer, pH 7.4 phosphate-buffered saline, pH 9.0 borate buffer).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

-

Phase Separation: After incubation, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.2). Calculate the solubility in mg/mL or µM.

General Protocol:

-

Prepare solutions of 2-Hydrazinyl-6-methylpyridine at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water). [10]2. Expose aliquots of the solution to the stress conditions outlined below. Include a control sample protected from stress.

-

At specified time points (e.g., 2, 8, 24, 48 hours), withdraw a sample.

-

Neutralize the acid and base samples if necessary.

-

Analyze all samples by a stability-indicating HPLC method (see Section 5.2) to determine the loss of the parent compound and the formation of degradation products.

Specific Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. [3]Keep at room temperature or heat to 50-60°C if no degradation is observed. [10]* Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. [3]Typically performed at room temperature.

-

Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. [11]Keep at room temperature, protected from light.

-

Thermal Degradation: Store solutions and solid samples in a temperature-controlled oven (e.g., 80°C). [10]* Photolytic Degradation: Expose solutions and solid samples in a photostability chamber according to ICH Q1B guidelines, ensuring exposure to both cool white fluorescent and near-UV lamps. [10]

Predicted Degradation Pathways

The chemical structure of 2-Hydrazinyl-6-methylpyridine suggests two primary points of vulnerability:

-

Oxidation of the Hydrazine Moiety: Hydrazines are well-known reducing agents and are susceptible to oxidation. [12]This is likely the most significant degradation pathway. The reaction with oxidants like H₂O₂ or even atmospheric oxygen (potentially catalyzed by trace metals) can lead to the formation of diimide intermediates, which can further react or decompose, potentially cleaving the C-N bond to form 6-methylpyridine. [13]2. Hydrolysis/Condensation: While the pyridine ring itself is generally stable, the hydrazine group can participate in condensation reactions with aldehydes or ketones (if present as impurities or degradants) to form hydrazones. Under harsh hydrolytic conditions, cleavage of the C-N bond linking the hydrazine to the pyridine ring could occur, although this is generally less likely than oxidation.

Analytical Methodologies

A robust analytical method is the backbone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose. [14][15]

Protocol: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its impurities, excipients, and degradation products. [16]The key is to achieve chromatographic separation between the parent peak and all potential degradant peaks.

Causality: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the fine-tuning of retention. [17]Using a slightly acidic buffer (e.g., pH 3-4) ensures that the basic nitrogen atoms in the molecule are consistently protonated, leading to sharp, symmetrical, and reproducible chromatographic peaks. [16]UV detection is selected based on the chromophore (the pyridine ring) present in the molecule.

Step-by-Step Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Elution: Start with an isocratic elution (e.g., 80% A / 20% B). If separation is poor, develop a gradient method (e.g., start at 20% B, ramp to 80% B over 15 minutes).

-

Flow Rate: 1.0 mL/min. [16]6. Column Temperature: 25-30 °C. [18]7. Injection Volume: 10 µL.

-

Detection: UV detector set to a wavelength of maximum absorbance (determined by scanning a standard solution, likely around 270-280 nm for a pyridine derivative).

-

Method Validation (as per ICH Q2(R1)):

-

Specificity: Inject samples from the forced degradation study to demonstrate that all degradant peaks are resolved from the parent peak.

-

Linearity: Analyze a series of standards over a range of concentrations (e.g., 1-100 µg/mL) and confirm the correlation coefficient (r²) is >0.998. [18][19] * Accuracy & Precision: Analyze replicate preparations at multiple concentration levels to ensure the results are accurate (% recovery) and precise (% RSD). [20] * LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation to define the sensitivity of the method. [17]

-

Conclusion

2-Hydrazinyl-6-methylpyridine is a molecule of significant synthetic utility, whose physicochemical properties must be well-understood for successful application in research and development. Its solubility is predicted to be pH-dependent, necessitating careful evaluation using both kinetic and thermodynamic methods to guide its use in screening and formulation. The primary stability liability is the hydrazine functional group, which is highly susceptible to oxidation. Forced degradation studies are essential to map its degradation profile and are a prerequisite for developing a validated, stability-indicating HPLC method. The protocols and scientific rationale presented in this guide provide a robust framework for researchers to thoroughly characterize 2-Hydrazinyl-6-methylpyridine, enabling more informed decision-making and mitigating potential development risks.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7). Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

-

Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]

-

SciSpace. (1997). The chemical and biochemical degradation of hydrazine. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Hydrazines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydrazinyl-6-methylpyridine (C6H9N3). Retrieved from [Link]

-

MDPI. (n.d.). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Retrieved from [Link]

-

ResearchGate. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Hydrazino-1-methylpyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. rjptonline.org [rjptonline.org]

- 4. 5315-24-2|2-Hydrazinyl-6-methylpyridine|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 2-hydrazinyl-6-methylpyridine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 6. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. youtube.com [youtube.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jfda-online.com [jfda-online.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide to the Reactivity of 2-Hydrazinyl-6-methylpyridine with Carbonyl Compounds

Foreword: Unveiling the Synthetic Potential of a Versatile Pyridine Scaffold

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive exploration into the reactivity of 2-hydrazinyl-6-methylpyridine with carbonyl compounds. This seemingly straightforward condensation reaction opens a gateway to a vast and functionally rich class of molecules: the pyridyl-hydrazones. These compounds are not mere synthetic curiosities; they are potent chelating agents, biologically active scaffolds, and versatile building blocks in supramolecular chemistry and catalysis.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a narrative grounded in mechanistic understanding and practical application. We will delve into the "why" behind the "how," exploring the causal relationships that govern experimental choices and outcomes. Every protocol is presented as a self-validating system, designed for reproducibility and robust characterization. By synthesizing foundational organic chemistry principles with contemporary applications, this guide aims to empower you to harness the full synthetic potential of 2-hydrazinyl-6-methylpyridine in your research endeavors.

Core Principles of Reactivity: The Nucleophilic Heart of 2-Hydrazinyl-6-methylpyridine

At its core, the reaction between 2-hydrazinyl-6-methylpyridine and a carbonyl compound (an aldehyde or a ketone) is a classic nucleophilic addition-elimination reaction, leading to the formation of a hydrazone.[1] The hydrazine moiety (–NHNH₂) is the key player, with the terminal nitrogen atom acting as a potent nucleophile.

The presence of the 6-methylpyridine ring imparts specific electronic and steric characteristics that influence this reactivity:

-

Electronic Effects: The pyridine ring is an electron-withdrawing group, which slightly reduces the nucleophilicity of the attached hydrazine compared to a simple alkylhydrazine. However, the nitrogen atoms within the pyridine ring can also participate in hydrogen bonding and act as proton acceptors, which can influence the reaction mechanism, particularly under catalytic conditions.

-

Steric Hindrance: The methyl group at the 6-position introduces a degree of steric hindrance around the hydrazine linkage. While this effect is generally minimal for reactions with aldehydes, it can play a more significant role in the reaction kinetics with bulky ketones.

-

Chelating Potential: The resulting hydrazone possesses a strategically positioned set of nitrogen atoms (from the pyridine ring and the imine bond) that are ideal for coordinating with metal ions.[2] This inherent chelating ability is a cornerstone of the diverse applications of these compounds.

The Reaction Mechanism: A Stepwise Journey to Hydrazone Formation

The formation of a hydrazone from 2-hydrazinyl-6-methylpyridine and a carbonyl compound proceeds through a two-step mechanism, the rate of which is highly pH-dependent.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone.

The overall reaction is reversible, and the position of the equilibrium can be influenced by factors such as the removal of water.

Diagram of the Hydrazone Formation Mechanism

Caption: Mechanism of hydrazone formation.

The Critical Role of pH in Reaction Kinetics

The rate of hydrazone formation is exquisitely sensitive to the pH of the reaction medium.

-

Acidic Conditions (pH 4-6): In this range, the reaction is typically fastest. A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, at very low pH, the hydrazine itself becomes protonated, rendering it non-nucleophilic and halting the reaction.

-

Neutral to Basic Conditions: Under neutral or basic conditions, the reaction can be sluggish. While the hydrazine is more nucleophilic, the carbonyl group is less electrophilic. In some cases, the reaction can be driven to completion by removing water, for example, by using a Dean-Stark apparatus.

Synthetic Methodologies and Practical Considerations

The synthesis of hydrazones from 2-hydrazinyl-6-methylpyridine is generally a straightforward and high-yielding process. The choice of solvent and catalyst is crucial for optimizing the reaction conditions.

General Experimental Protocol: Synthesis of a Pyridyl-Hydrazone

This protocol provides a robust starting point for the synthesis of a wide range of hydrazones from 2-hydrazinyl-6-methylpyridine.

Materials:

-

2-Hydrazinyl-6-methylpyridine

-

Aldehyde or Ketone

-

Ethanol (or other suitable solvent like methanol)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-hydrazinyl-6-methylpyridine (1.0 eq.) in a minimal amount of warm ethanol.

-

Carbonyl Addition: To this solution, add the carbonyl compound (1.0-1.1 eq.).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for a period of 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the hydrazone product often precipitates from the solution upon cooling. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Diagram of the General Experimental Workflow

Caption: General workflow for hydrazone synthesis.

Characterization of Pyridyl-Hydrazones: A Spectroscopic and Structural Toolkit

Thorough characterization is essential to confirm the structure and purity of the synthesized hydrazones. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

| Technique | Key Observables for Hydrazone Formation |

| ¹H NMR | - Disappearance of the aldehyde proton signal (around 9-10 ppm).- Appearance of a new imine proton signal (–N=CH–) typically in the range of 8-9 ppm.- A signal for the N-H proton, which can be broad and may exchange with D₂O. |

| ¹³C NMR | - Disappearance of the carbonyl carbon signal (around 190-210 ppm).- Appearance of a new imine carbon signal (–N=C–) in the region of 140-160 ppm. |

| FT-IR | - Disappearance of the C=O stretching band of the carbonyl starting material (around 1680-1720 cm⁻¹).- Appearance of a C=N stretching vibration in the range of 1590-1650 cm⁻¹.[3]- Presence of an N-H stretching band around 3200-3400 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak corresponding to the calculated mass of the hydrazone product. |

X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction provides definitive proof of structure and offers insights into the molecule's conformation and intermolecular interactions. For hydrazones derived from 2-hydrazinylpyridine, studies have shown that the molecules often adopt an E configuration about the C=N bond and can form extensive hydrogen bonding networks in the solid state.[4][5]

Applications in Drug Development and Beyond: The Functional Significance of Pyridyl-Hydrazones

The true value of the hydrazones derived from 2-hydrazinyl-6-methylpyridine lies in their diverse applications, which stem from their unique structural and electronic properties.

Antimicrobial and Anticancer Agents

A vast body of research has demonstrated the potent biological activities of hydrazone derivatives. The presence of the azomethine (–N=CH–) linkage is a key pharmacophore that imparts a broad spectrum of activities.

-